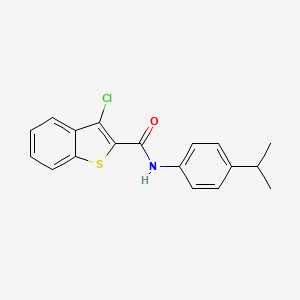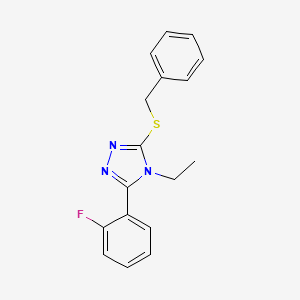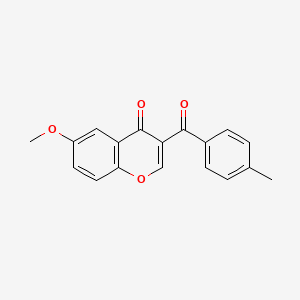![molecular formula C20H11ClN2O2 B5728412 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxybenzamide histone deacetylase (HDAC) inhibitors. HDAC inhibitors have gained significant attention in recent years due to their potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. CI-994 has been extensively studied for its HDAC inhibitory activity and its potential use as a therapeutic agent.
作用機序
The mechanism of action of 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This accumulation of acetylated proteins results in the modulation of gene expression, leading to various therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has potent HDAC inhibitory activity, making it a useful tool for studying the role of HDAC enzymes in various diseases. However, this compound also has limitations for lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, the optimal dosage and duration of treatment with this compound may vary depending on the disease being studied.
将来の方向性
There are several future directions for the study of 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one. One direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, more studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of this compound in various diseases.
合成法
The synthesis of 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-nitrobenzaldehyde to form 4-chloro-2-nitroaniline. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon as a catalyst. The resulting product is then reacted with 2,4-dinitrophenylhydrazine to form a hydrazone, which is then cyclized to form this compound.
科学的研究の応用
5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been extensively studied for its potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that this compound has potent HDAC inhibitory activity, which leads to the accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression. This modulation of gene expression has been shown to have therapeutic effects in various diseases.
特性
IUPAC Name |
10-(4-chloroanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O2/c21-11-5-7-12(8-6-11)22-15-9-10-16-18-17(15)19(24)13-3-1-2-4-14(13)20(18)25-23-16/h1-10,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLORSWZQASTNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)

![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)
